molecular formula C16H22N4O2 B1500856 tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 848500-10-7

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B1500856
CAS No.: 848500-10-7
M. Wt: 302.37 g/mol
InChI Key: QOCGFDAYKLIZKM-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a piperidine ring, a cyanopyridine moiety, and a tert-butyl carbamate group

Scientific Research Applications

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while reduction could produce a deoxygenated compound.

Mechanism of Action

The mechanism of action of tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate
  • Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate
  • Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate

Uniqueness

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, cyanopyridine moiety, and tert-butyl carbamate group makes it particularly versatile for various applications .

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCGFDAYKLIZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671497
Record name tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848500-10-7
Record name tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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